4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile
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Overview
Description
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group, an oxazole ring, and a hydroxyethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile typically involves multiple steps. One common method starts with the preparation of the oxazole ring, followed by the introduction of the benzonitrile group and the hydroxyethyl substituent. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The oxazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield aldehydes or carboxylic acids, while reduction of the nitrile group can produce primary amines.
Scientific Research Applications
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile exerts its effects is related to its ability to interact with specific molecular targets. The oxazole ring and benzonitrile group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The hydroxyethyl group may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-(2-Hydroxyethyl)benzonitrile: Similar structure but lacks the oxazole ring.
5-Methyl-2-oxazolylbenzonitrile: Contains the oxazole ring but lacks the hydroxyethyl group.
Uniqueness
4-[4-(2-Hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile is unique due to the combination of the oxazole ring, benzonitrile group, and hydroxyethyl substituent. This combination imparts specific chemical and biological properties that are not found in similar compounds.
Properties
CAS No. |
919361-21-0 |
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Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-[4-(2-hydroxyethyl)-5-methyl-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C13H12N2O2/c1-9-12(6-7-16)15-13(17-9)11-4-2-10(8-14)3-5-11/h2-5,16H,6-7H2,1H3 |
InChI Key |
QEASJYGIJWYJHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)C#N)CCO |
Origin of Product |
United States |
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